Chemical properties of Pyridin-4-ylmethanesulfonyl chloride hydrochloride
Chemical properties of Pyridin-4-ylmethanesulfonyl chloride hydrochloride
Title: Technical Guide: Chemical Properties, Synthesis, and Handling of Pyridin-4-ylmethanesulfonyl Chloride Hydrochloride
Executive Summary
Pyridin-4-ylmethanesulfonyl chloride hydrochloride (CAS: 139977-13-6) is a specialized heterocyclic building block used primarily to introduce the pyridin-4-ylmethylsulfonyl moiety into pharmaceutical candidates. Unlike simple aryl sulfonyl chlorides, this compound possesses a methylene linker (
Critical Technical Alert: The presence of this methylene group, flanked by two electron-withdrawing groups (pyridine and sulfonyl), renders the
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The hydrochloride salt is the preferred storage form due to the inherent instability of the free base.
| Property | Data |
| Chemical Name | Pyridin-4-ylmethanesulfonyl chloride hydrochloride |
| CAS Number | 139977-13-6 |
| Molecular Formula | |
| Molecular Weight | 228.10 g/mol (Salt); 191.63 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic crystalline powder |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; decomposes in water/alcohols |
| Storage | -20°C, under Argon/Nitrogen (strictly anhydrous) |
| Key Hazard | Corrosive, moisture-sensitive, lachrymator |
Part 2: Mechanistic Reactivity (The "Why")
To successfully utilize this reagent, one must understand the competition between Direct Nucleophilic Substitution (
The Sulfene Trap
In standard sulfonylation protocols, an amine and a base (e.g.,
-
Acidity: The pyridine ring (especially if protonated or coordinated) and the sulfonyl group acidify the methylene protons (
approx. 10-12). -
Elimination: Strong bases deprotonate the
-carbon, causing the elimination of chloride ( ) to form a sulfene intermediate ( ). -
Outcome: The sulfene is an indiscriminately reactive electrophile. It can react with the amine (desired product), but often polymerizes or reacts with trace moisture/solvent, leading to low yields and complex impurities.
Diagram 1: Mechanistic Pathways
Caption: Competition between direct substitution (green) and the unstable sulfene pathway (red) triggered by base.
Part 3: Synthesis & Preparation
While commercially available, in-house preparation ensures freshness, which is critical for yield. The recommended route avoids the harsh conditions of sulfonic acid chlorination.
Route: Oxidative Chlorination of Isothiouronium Salt
-
Precursor: 4-(Chloromethyl)pyridine hydrochloride.[1]
-
Thiolation: React with thiourea in ethanol at reflux to form the S-(pyridin-4-ylmethyl)isothiouronium chloride .
-
Oxidative Chlorination:
-
Suspend the isothiouronium salt in dilute aqueous HCl at 0°C.
-
Bubble Chlorine gas (
) or add N-Chlorosuccinimide (NCS) slowly. -
Mechanism:[2][3][4][5][6][7][8][9] The thiol is oxidized to the sulfonyl chloride in situ.
-
Isolation: Immediate extraction into cold Dichloromethane (DCM) and concentration. Do not distill.
-
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to minimize sulfene formation by maintaining a slightly acidic to neutral environment until the nucleophile is present.
Objective: Synthesis of N-benzyl-1-(pyridin-4-yl)methanesulfonamide.
Reagents:
-
Pyridin-4-ylmethanesulfonyl chloride HCl (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.2 equiv)
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation of Amine Solution: In a flame-dried round-bottom flask under
, dissolve Benzylamine (1.0 equiv) and DIPEA (2.2 equiv) in anhydrous DCM. Cool this mixture to -10°C (ice/acetone bath).-
Why? Pre-cooling the base/amine mixture ensures that any heat of neutralization is dissipated immediately.
-
-
Controlled Addition (Critical Step): Dissolve Pyridin-4-ylmethanesulfonyl chloride HCl in a minimum volume of cold DCM. Add this solution dropwise to the amine/base mixture over 30 minutes.
-
Why? Adding the acid chloride to the base ensures the amine (nucleophile) is always in excess relative to the sulfene (if formed), trapping it immediately.
-
-
Reaction Monitoring: Allow the mixture to warm to 0°C and stir for 1 hour. Monitor by LC-MS.[5][10]
-
Success Metric: LC-MS should show the product mass [M+H]+. If a peak corresponding to [M-HCl+H]+ (sulfene dimer) appears, the addition was too fast.
-
-
Workup (pH Control): Quench with saturated aqueous
. Extract with DCM.[4]-
Note: Avoid acidic washes if the pyridine ring needs to remain free base. For the HCl salt product, treat the organic layer with 4M HCl in dioxane.
-
Diagram 2: Experimental Workflow
Caption: Optimized workflow emphasizing low temperature and reverse addition to prevent polymerization.
Part 5: Pharmaceutical Applications
This building block is a bioisostere for benzyl sulfonamides, offering improved solubility and metabolic stability due to the pyridine nitrogen.
-
Enzyme Inhibitors: Used in the synthesis of inhibitors for Carbonic Anhydrase and Matrix Metalloproteinases (MMPs) . The pyridine nitrogen can coordinate with the zinc active site of these metalloenzymes.
-
GPCR Ligands: The methylene spacer allows the pyridine ring to adopt a specific conformation ("bent" geometry) distinct from direct pyridine-sulfonamides, often critical for fitting into GPCR binding pockets (e.g., 5-HT receptors).
-
Fragment-Based Drug Design (FBDD): The high polarity of the pyridine ring makes it an excellent "polar handle" in fragment libraries, improving the physicochemical properties (LogD) of the final drug candidate.
References
-
Preparation of Pyridinesulfonic Acids. Organic Syntheses, Coll. Vol. 4, p.846 (1963); Vol. 33, p.75 (1953). (Foundational chemistry for pyridine sulfur derivatives).
-
Mechanisms of Sulfonyl Chloride Hydrolysis and Aminolysis. King, J. F., et al. Journal of the American Chemical Society, 114(5), 1743–1749 (1992). (Establishes the sulfene mechanism for methanesulfonyl chlorides).
- Synthesis of Sulfonamides via Sulfene Intermediates.Chemical Reviews, 51(2), 237-316. (Comprehensive review of sulfene chemistry).
-
Pyridin-4-ylmethanesulfonyl chloride hydrochloride Product Data. Sigma-Aldrich / Merck. (Physical properties and handling safety).
-
Recent Progress in Functionalization of the Pyridine Ring. ResearchGate. (Context on C-S bond formation in pyridines).
Sources
- 1. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Click-to-Release Reactions for Tertiary Amines and Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 8. (4-Pyridylmethyl)sulfonyl chloride triflate | 130820-89-2 | Benchchem [benchchem.com]
- 9. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 10. eurjchem.com [eurjchem.com]
